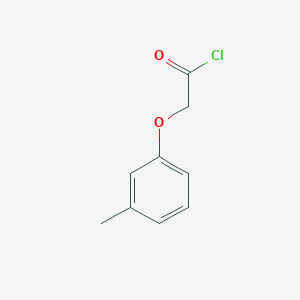

![molecular formula C14H19BrO3 B1313103 Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester CAS No. 96517-13-4](/img/structure/B1313103.png)

Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester

カタログ番号 B1313103

CAS番号:

96517-13-4

分子量: 315.2 g/mol

InChIキー: LZEYMHGWTWMUPN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

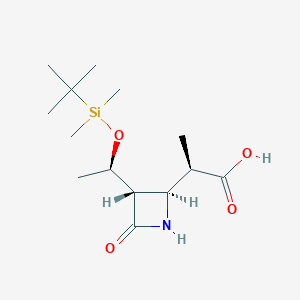

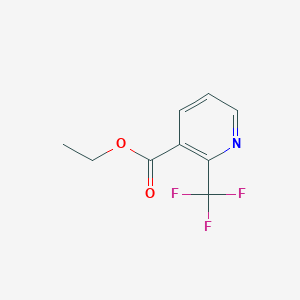

“Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester” is a chemical compound that is an ester derivative of benzoic acid . It contains a total of 37 bonds, including 18 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 ether .

Molecular Structure Analysis

The molecular structure of this compound includes a benzoic acid moiety, an ethyl ester group, and a 5-bromopentyl group attached to the benzoic acid via an ether linkage . The molecular formula is C14H19BrO3 .Chemical Reactions Analysis

While specific chemical reactions involving “Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester” are not detailed in the available resources, esters in general can undergo reactions such as hydrolysis, which can be catalyzed by either an acid or a base . In acidic hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .科学的研究の応用

Synthesis and Molecular Structure

- Synthesis of Complexes : Benzoic acid derivatives have been used in synthesizing complexes like trinuclear ruthenium cluster cations. These complexes, due to their molecular structure, have potential applications in catalysis and material science (Vieille-Petit, Therrien, & Süss-Fink, 2004).

Chemical Synthesis

- Development of Novel Compounds : Researchers have investigated benzoic acid derivatives in creating new chemical entities, such as a series of α-ketoamide derivatives, which may have applications in medicinal chemistry (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Polymer Science

- Aliphatic Polycarbonates : Benzoic acid derivatives have been used in modifying aliphatic polycarbonates, impacting their biodegradability and potential applications in biodegradable polymers (Ben-Shaba & Domb, 2006).

Pharmaceutical Research

- Prodrug Design : Benzoic acid esters have been studied in the context of prodrug design, where they are used to modify the properties of drugs to improve their efficacy and safety profiles (Nielsen & Bundgaard, 1987).

Food Science

- Food Additives : Benzoic acid and its derivatives, including esters, are used extensively as preservatives and flavoring agents in food products. Their widespread use raises questions about human exposure and potential health impacts (del Olmo, Calzada, & Nuñez, 2017).

Photodimerization Studies

- Crystalline State Reactions : The photodimerization behavior of benzoic acid derivatives has been investigated, which is relevant in materials science for the development of light-responsive materials (Hasegawa et al., 1985).

Organic Synthesis

- Ester Synthesis : The synthesis of esters from benzoic acid, including methods for creating complex ester structures, has implications in organic chemistry and pharmaceutical synthesis (Mitsunobu & Yamada, 1967).

Catalysis

- Asymmetric Synthesis : Benzoic acid derivatives have been utilized in catalytic processes to create chiral compounds, an essential aspect of asymmetric synthesis in chemistry (Geurts, Fletcher, & Feringa, 2006).

特性

IUPAC Name |

ethyl 4-(5-bromopentoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO3/c1-2-17-14(16)12-6-8-13(9-7-12)18-11-5-3-4-10-15/h6-9H,2-5,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEYMHGWTWMUPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439761 |

Source

|

| Record name | Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester | |

CAS RN |

96517-13-4 |

Source

|

| Record name | Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Sodium paraperiodate

13940-38-0

Morpholine-4-carboxylic Acid

50881-96-4

2-Phenyl-3-(piperidin-4-YL)-1H-indole

221109-26-8

![5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole](/img/structure/B1313029.png)

![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)

![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)

![2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1313054.png)